molecular formula C6H3BrFN3 B15233103 8-Bromo-3-fluoroimidazo[1,2-a]pyrazine

8-Bromo-3-fluoroimidazo[1,2-a]pyrazine

Katalognummer: B15233103
Molekulargewicht: 216.01 g/mol
InChI-Schlüssel: WPAYNPINEFGIQF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

8-Bromo-3-fluoroimidazo[1,2-a]pyrazine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyrazine family. These compounds are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry for drug development.

Vorbereitungsmethoden

The synthesis of 8-Bromo-3-fluoroimidazo[1,2-a]pyrazine typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, a two-step one-pot reaction involving heterocyclic amines and N,N-dimethylformamide dimethyl acetate with active electrophiles can be employed . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Analyse Chemischer Reaktionen

8-Bromo-3-fluoroimidazo[1,2-a]pyrazine undergoes various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

8-Bromo-3-fluoroimidazo[1,2-a]pyrazine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for creating more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and antiviral agent.

    Medicine: Explored for its role in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties

Wirkmechanismus

The mechanism of action of 8-Bromo-3-fluoroimidazo[1,2-a]pyrazine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

8-Bromo-3-fluoroimidazo[1,2-a]pyrazine can be compared with other similar compounds such as:

    Imidazo[1,2-a]pyridine: Known for its antimicrobial properties.

    Imidazo[1,2-a]pyrimidine: Used in the synthesis of pharmaceuticals.

    Imidazo[1,2-a]quinoxaline: Explored for its anticancer activity .

These compounds share a similar core structure but differ in their substituents and specific biological activities, highlighting the uniqueness of this compound in its applications and properties.

Eigenschaften

Molekularformel

C6H3BrFN3

Molekulargewicht

216.01 g/mol

IUPAC-Name

8-bromo-3-fluoroimidazo[1,2-a]pyrazine

InChI

InChI=1S/C6H3BrFN3/c7-5-6-10-3-4(8)11(6)2-1-9-5/h1-3H

InChI-Schlüssel

WPAYNPINEFGIQF-UHFFFAOYSA-N

Kanonische SMILES

C1=CN2C(=CN=C2C(=N1)Br)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.